molecular formula C10H11NO4 B1587075 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene CAS No. 4230-93-7

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene

Cat. No. B1587075
CAS RN: 4230-93-7
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-WAYWQWQTSA-N
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Description

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is a research compound with a molecular formula of C10H11NO4 and a molecular weight of 209.2 .


Molecular Structure Analysis

The InChI code for 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is 1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 209.2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

  • Feed Additives in Animal Nutrition

    • Application : The compound 1,2-dimethoxy-4-(prop-1-enyl)benzene, which is structurally similar to the compound you mentioned, has been used as a feed additive for all animal species .
    • Method : The compound is added to the feed at a maximum proposed level of 5 mg/kg .
    • Results : The compound was found to be safe for all target species at the proposed use level .
  • Lithium-Ion Batteries

    • Application : 1,2-Dimethoxy-4-nitro-benzene (DMNB1) has been used as a redox shuttle additive for overcharge protection in lithium-ion batteries .
    • Method : The base electrolyte is 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
    • Results : The specific outcomes of this application were not detailed in the source .
  • Pheromone Production in Insects

    • Application : A compound called Methyl Eugenol (ME), which is structurally similar to the compound you mentioned, is highly attractive to oriental fruit fly Bactrocera dorsalis (Hendel) males .
    • Method : The flies feed on ME and produce hydroxylated metabolites with both pheromonal and allomonal functions .
    • Results : Side-chain metabolic activation of ME has long been recognized as a primary reason for its attractiveness to these flies .
  • Electrophilic Aromatic Substitution Reactions - Bromination

    • Application : The compound is used in electrophilic aromatic substitution reactions, specifically bromination .
    • Method : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
    • Results : The reaction results in the bromination of the benzene ring .
  • Feed Additives in Animal Nutrition

    • Application : 1,2-dimethoxy-4-(prop-1-enyl)-benzene and 1-methoxy-4-methylbenzene have been used as feed additives for all animal species .
    • Method : The compounds are added to the feed at a maximum proposed level of 5 mg/kg complete feed .
    • Results : The compounds were found to be safe at the maximum proposed level of 5 mg/kg complete feed for all target species .
  • Electrophilic Aromatic Substitution Reactions - Nitration
    • Application : The compound is used in electrophilic aromatic substitution reactions, specifically nitration .
    • Method : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
    • Results : The reaction results in the nitration of the benzene ring .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMYDMKPSZMSB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037367
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene

CAS RN

22568-47-4, 4230-93-7
Record name 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXY-BETA-NITROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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